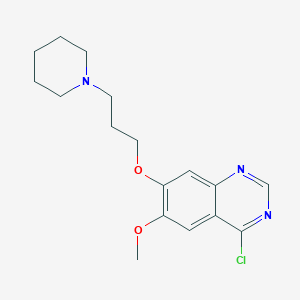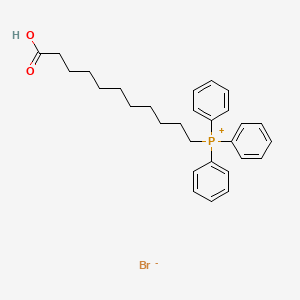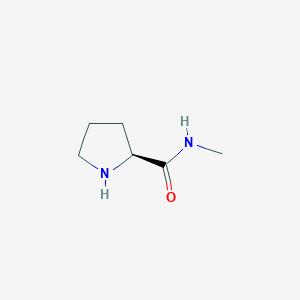
N-甲基-L-脯氨酰胺
描述
N-methyl-L-prolinamide is an organic compound with the molecular formula C6H12N2O It is a derivative of L-proline, an amino acid, where the carboxyl group is converted into an amide group and the nitrogen atom is methylated
科学研究应用
N-methyl-L-prolinamide has several scientific research applications:
Biology: It plays a role in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of pharmaceuticals and as a catalyst in various industrial processes.
作用机制
Mode of Action
In the case of N-methyl-L-prolinamide, the amidation process is achieved using biocatalysis, which allows for a racemization-free transformation .
Biochemical Pathways
This process is highly desirable but challenging, and it generally requires the acid to be activated using additional reagents before amide formation occurs .
Result of Action
The result of the action of N-methyl-L-prolinamide is the formation of high concentrations of L-prolinamide . For instance, at 145 mM substrate concentration, 80% conversion was achieved employing an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C . A two-fold increase in L-prolinamide formation was achieved employing the immobilized and engineered enzyme variant CalBopt-24 T245S compared to wild type CalB .
Action Environment
The action environment significantly influences the action, efficacy, and stability of N-methyl-L-prolinamide. For instance, the amidation process is prone to racemization as observed for the acyl chloride derivative . . Furthermore, the low solubility of the unprotected amino acids in organic solvents is a challenge that may be addressed using biocatalysis .
生化分析
Biochemical Properties
N-methyl-L-prolinamide has been employed as an efficient organocatalyst for aldol reactions, promoting the creation of stereoselective C–C bonds . It interacts with various enzymes and proteins to facilitate these chemical transformations .
Molecular Mechanism
The molecular mechanism of N-methyl-L-prolinamide involves the formation of an enamine, a potent nucleophile, which attacks to form novel C–C bonds with specific stereochemistry . This mechanism is complemented by a process in which the counter ion, trifluoracetic acid (TFA), acts as a proton shuttle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-L-prolinamide can change over time. For instance, at 145 mM substrate concentration, 80% conversion was achieved employing an immobilized CalB variant and ammonia in 2-methyl-2-butanol at 70 °C .
Metabolic Pathways
N-methyl-L-prolinamide is involved in the aldol reaction pathway
准备方法
Synthetic Routes and Reaction Conditions
N-methyl-L-prolinamide can be synthesized through several methods. One common approach involves the amidation of L-proline. The process typically starts with the conversion of L-proline to its corresponding carbamyl chloride using reagents such as triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, dichloromethane, or acetonitrile . This intermediate is then subjected to ammonolysis to yield N-methyl-L-prolinamide.
Another method involves the direct amidation of L-proline using ammonia and a biocatalyst in an organic solvent. This approach is advantageous as it avoids racemization and minimizes waste .
Industrial Production Methods
Industrial production of N-methyl-L-prolinamide often employs scalable and efficient methods to ensure high yield and purity. The use of immobilized enzymes and optimized reaction conditions, such as specific temperatures and solvent systems, are common practices to enhance the efficiency of the production process .
化学反应分析
Types of Reactions
N-methyl-L-prolinamide undergoes various chemical reactions, including:
Amidation: The conversion of carboxylic acids to amides.
Substitution: Reactions where functional groups are replaced by other groups.
Oxidation and Reduction: Though less common, these reactions can modify the functional groups attached to the proline ring.
Common Reagents and Conditions
Amidation: Reagents like ammonia, triphosgene, and biocatalysts are used under specific conditions such as controlled temperatures and solvent systems
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products
The major products formed from these reactions include various derivatives of N-methyl-L-prolinamide, which can be further utilized in pharmaceutical synthesis and other applications .
相似化合物的比较
N-methyl-L-prolinamide can be compared with other prolinamide derivatives and similar compounds:
L-prolinamide: Similar in structure but lacks the methyl group on the nitrogen atom.
N-methyl-D-prolinamide: The D-isomer of N-methyl-L-prolinamide, differing in stereochemistry.
Proline derivatives: Compounds like N-methylproline and proline methyl ester share structural similarities but differ in functional groups and reactivity.
N-methyl-L-prolinamide stands out due to its unique combination of properties, making it valuable in both research and industrial applications.
属性
IUPAC Name |
(2S)-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXQSTYLJNJMT-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@@H]1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30438796 | |
| Record name | N-methyl-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52060-82-9 | |
| Record name | N-methyl-L-prolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30438796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-N-methylpyrrolidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


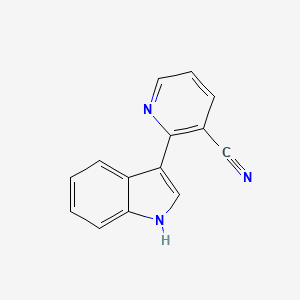


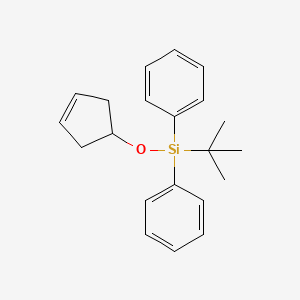
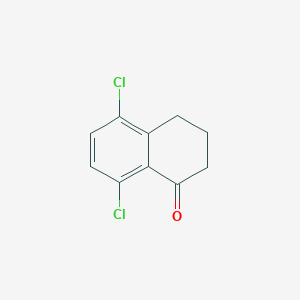
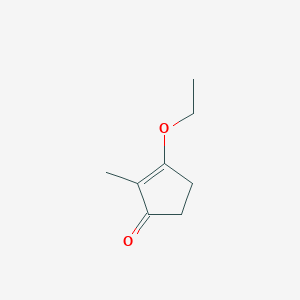
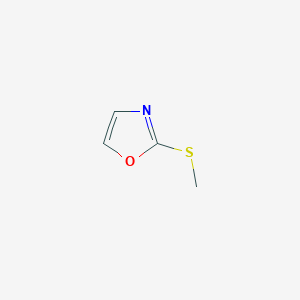

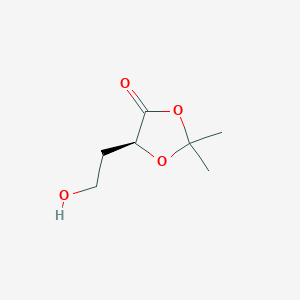
![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)
